molecular formula C22H24N2O4S2 B2509522 (2-Ethylbenzo[d]thiazol-6-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448122-33-5

(2-Ethylbenzo[d]thiazol-6-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2509522
CAS No.: 1448122-33-5
M. Wt: 444.56
InChI Key: CQEMJIWJPXYYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethylbenzo[d]thiazol-6-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged structure in pharmaceutical development known to confer significant biological activity. Benzothiazole derivatives have demonstrated potent and selective antitumor activity, with certain analogs exhibiting nanomolar inhibitory concentrations against a range of human cancer cell lines, including breast, ovarian, colon, and renal cell lines . The 2-ethyl substitution on the benzothiazole nucleus and the 4-((4-methoxyphenyl)sulfonyl)piperidine moiety constitute a molecular hybridization strategy, potentially enhancing bioavailability and target affinity. The piperidine sulfonamide group is a common pharmacophore in drug design, known to contribute to binding interactions with various enzymatic targets. Research indicates that benzothiazole-based compounds are promising candidates in the search for new therapeutic agents, showing potential not only in oncology but also as anti-tubercular agents, with some derivatives displaying better inhibition potency against Mycobacterium tuberculosis than standard reference drugs like Isoniazid . The inhibitory activity of such compounds is often linked to targets like the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme, a validated therapeutic target in tuberculosis drug discovery . Furthermore, the methoxyphenyl sulfonyl group may influence the compound's physicochemical properties, such as its logP value and membrane permeability, which are critical parameters in lead optimization. This product is provided for non-human research applications only. It is intended for use in assay development, high-throughput screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the relevant safety data sheet (SDS) prior to use.

Properties

IUPAC Name

(2-ethyl-1,3-benzothiazol-6-yl)-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-3-21-23-19-9-4-15(14-20(19)29-21)22(25)24-12-10-18(11-13-24)30(26,27)17-7-5-16(28-2)6-8-17/h4-9,14,18H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEMJIWJPXYYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Ethylbenzo[d]thiazol-6-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone , often referred to in research contexts for its potential therapeutic applications, has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a unique structure that combines a benzo[d]thiazole moiety with a piperidine derivative bearing a methoxyphenyl sulfonyl group. This structural configuration is believed to contribute to its pharmacological properties.

Biological Activities

1. Anticancer Properties:
Several studies have indicated that compounds similar to (2-Ethylbenzo[d]thiazol-6-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone exhibit significant anticancer activity. For instance, thiazolidinone derivatives have shown promise in targeting glioblastoma cells, which are notoriously resistant to conventional therapies. Research demonstrates that these compounds can inhibit cell viability and proliferation in various glioma cell lines, suggesting potential applications in cancer therapeutics .

2. Anti-inflammatory Effects:
The compound's structural features may also confer anti-inflammatory properties. Thiazolidinones have been recognized for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

3. Neuroprotective Activity:
Preliminary studies suggest that related compounds may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The anti-inflammatory properties could play a role in mitigating neuroinflammation, a common feature in such disorders.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInhibition of glioma cell proliferation
Anti-inflammatoryModulation of inflammatory pathways
NeuroprotectivePotential reduction of neuroinflammation

Case Study: Antiglioma Activity

A recent study investigated the efficacy of thiazolidinone-loaded nanocapsules, which include similar structural motifs as the compound of interest. The results indicated that these nanocapsules significantly decreased the viability of human glioma cell lines while exhibiting low toxicity towards normal astrocytes, highlighting the therapeutic potential of targeted delivery systems in cancer treatment .

The precise mechanisms through which (2-Ethylbenzo[d]thiazol-6-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and inflammation modulation.

Comparison with Similar Compounds

Core Heterocycle Modifications

Benzothiazole vs. Triazole Derivatives The compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares a sulfonylphenyl group but replaces benzothiazole with a triazole-thioether scaffold. Key differences include:

  • Bioactivity : Triazole derivatives often exhibit antifungal or antiviral activity due to metal-chelating properties, whereas benzothiazoles are associated with anticancer activity via kinase inhibition.
  • Synthetic Routes : The triazole compound is synthesized via sodium ethoxide-mediated coupling of α-halogenated ketones, while benzothiazole derivatives typically require cyclization of thioamides or Suzuki-Miyaura cross-coupling .

Sulfonyl Group Variations

4-Methoxyphenylsulfonyl vs. This substitution may reduce oxidative dealkylation rates in hepatic metabolism.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Sulfonyl Group Molecular Weight (g/mol) Predicted logP Potential Bioactivity
Target Compound Benzothiazole 4-Methoxyphenylsulfonyl ~430.5 3.8 Kinase inhibition, anticancer
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole-thioether Phenylsulfonyl ~525.4 4.2 Antifungal, antiviral
Hypothetical Analog: (Benzothiazol-6-yl)(4-tosylpiperidin-1-yl)methanone Benzothiazole Tosyl (p-toluenesulfonyl) ~405.4 3.5 Anti-inflammatory

Research Findings and Implications

Pharmacokinetic Advantages

The 4-methoxyphenylsulfonyl group in the target compound likely improves oral bioavailability compared to non-polar analogs (e.g., tosyl derivatives). Computational models suggest a balance between logP (3.8) and aqueous solubility, reducing reliance on prodrug formulations.

Target Selectivity

Benzothiazole-based compounds exhibit higher selectivity for tyrosine kinases (e.g., EGFR) over triazole derivatives, which often target CYP450 enzymes. The ethyl substitution at the 2-position may sterically hinder off-target interactions, minimizing toxicity .

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